molecular formula C13H17N5O2 B2638879 6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 896074-80-9

6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2638879
CAS No.: 896074-80-9
M. Wt: 275.312
InChI Key: NLIDUKQXJHGDFG-UHFFFAOYSA-N
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Description

6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound that belongs to the class of purinoimidazoles. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and is substituted with butyl and dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel. This process involves the addition of nitrile groups followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Ethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
  • 2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-4-5-6-17-8(2)7-18-9-10(14-12(17)18)16(3)13(20)15-11(9)19/h7H,4-6H2,1-3H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIDUKQXJHGDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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